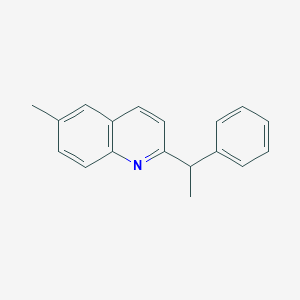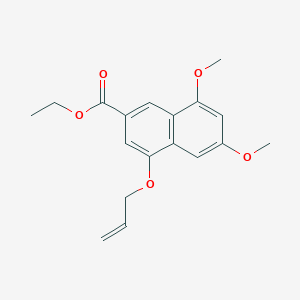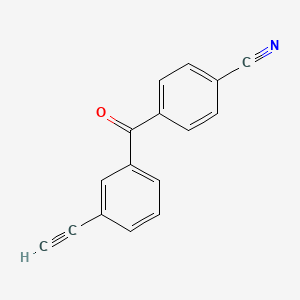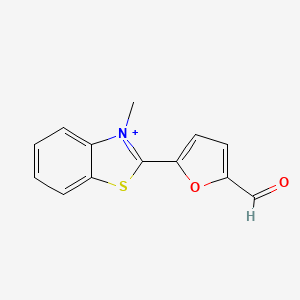
2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium is a heterocyclic compound that features a benzothiazole ring fused with a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium typically involves the condensation of 5-formylfuran-2-boronic acid with 3-methylbenzothiazolium salts. The reaction is often carried out in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Bromine in acetic acid for bromination at room temperature.
Major Products Formed
Oxidation: 2-(5-Carboxyfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium
Reduction: 2-(5-Hydroxymethylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium
Substitution: 2-(5-Bromofuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium
Applications De Recherche Scientifique
2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Mécanisme D'action
The mechanism of action of 2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Formylfuran-2-boronic acid
- 2-Formylfuran-5-boronic acid
- 5-Formyl-2-furanylboronic acid
Uniqueness
2-(5-Formylfuran-2-yl)-3-methyl-1,3-benzothiazol-3-ium is unique due to its combination of a benzothiazole ring and a furan ring, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propriétés
Numéro CAS |
503855-01-4 |
|---|---|
Formule moléculaire |
C13H10NO2S+ |
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
5-(3-methyl-1,3-benzothiazol-3-ium-2-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C13H10NO2S/c1-14-10-4-2-3-5-12(10)17-13(14)11-7-6-9(8-15)16-11/h2-8H,1H3/q+1 |
Clé InChI |
OKVREFBGLIIBCV-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C(SC2=CC=CC=C21)C3=CC=C(O3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


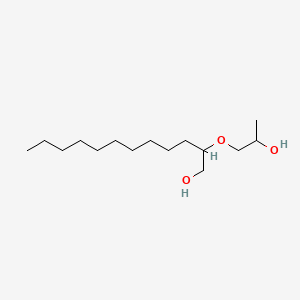
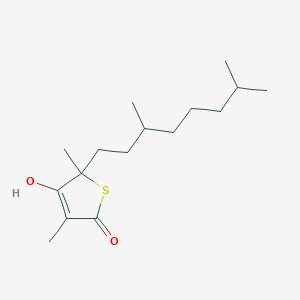


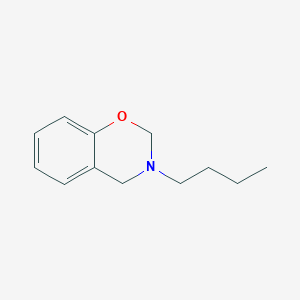
![Ethyl [(3R)-3-hydroxy-3-(thiophen-2-yl)propyl]methylcarbamate](/img/structure/B14239310.png)
![5-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzene-1,3-diol](/img/structure/B14239314.png)
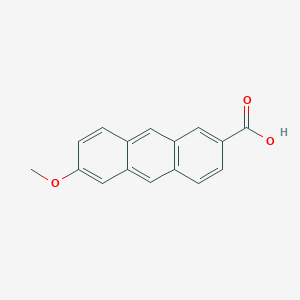
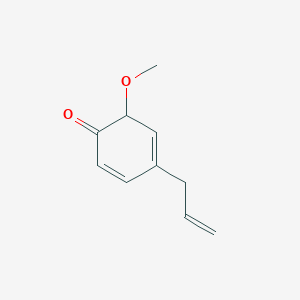
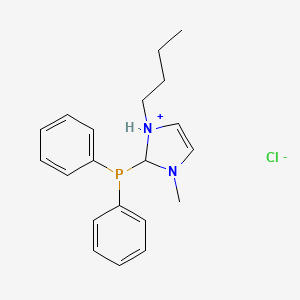
![4-Methyl-N-(4-methylphenyl)-N-{4-[(2-phenylethenyl)sulfanyl]phenyl}aniline](/img/structure/B14239348.png)
